molecular formula C23H28N4O2 B2575405 4-butoxy-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1797955-13-5

4-butoxy-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2575405
CAS RN: 1797955-13-5
M. Wt: 392.503
InChI Key: FTFBOEVUOGKLOD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 4-butoxy-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide are not detailed in the search results, related compounds have been used in the development of protein degraders .

Scientific Research Applications

Organic Synthesis Building Blocks

The compound serves as a valuable building block in organic synthesis. Its structure is conducive to various chemical reactions, making it an essential component in the synthesis of more complex molecules. It can undergo transformations such as oxidations, aminations, halogenations, and C–C bond formations, including alkenylations, alkynylations, and arylations .

Suzuki-Miyaura Coupling

One of the most significant applications of this compound is in Suzuki-Miyaura coupling reactions. This cross-coupling reaction allows for the formation of carbon-carbon bonds and is widely used in the pharmaceutical industry to create diverse chemical entities .

Protodeboronation

This compound can be used in the protodeboronation of pinacol boronic esters. Protodeboronation is a critical step in the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of various organic compounds .

Homologation Reactions

The compound is involved in homologation reactions where the boron moiety remains in the product. These reactions are crucial for extending carbon chains and introducing functional groups into molecules, which is a fundamental process in drug development .

Radical-Polar Crossover Reactions

It also finds application in radical-polar crossover reactions. These reactions are important for creating complex molecules with high precision and can be used to synthesize natural products and pharmaceuticals .

Synthesis of Natural Products

The compound has been utilized in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B. These syntheses demonstrate the compound’s versatility and utility in creating complex molecular architectures found in nature .

Future Directions

The future directions for this compound are not specified in the search results. Given its potential use in the development of protein degraders , it could be an area of interest for future research in drug development.

properties

IUPAC Name

4-butoxy-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-2-3-15-29-21-8-6-19(7-9-21)23(28)26-17-18-10-13-27(14-11-18)22-20(16-24)5-4-12-25-22/h4-9,12,18H,2-3,10-11,13-15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFBOEVUOGKLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

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